Cas no 91-67-8 (N,N-Diethyl-m-toluidine)

N,N-Diethyl-m-toluidine structure
N,N-Diethyl-m-toluidine structure
اسم المنتج:N,N-Diethyl-m-toluidine
كاس عدد:91-67-8
وسط:C11H17N
ميغاواط:163.259382963181
MDL:MFCD00035795
CID:34616
PubChem ID:66679

N,N-Diethyl-m-toluidine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • N,N-Diethyl-3-methylaniline
    • N,N-Diethyl-m-toluidine
    • N,N-dimethyl-m-toluidine
    • N,N-Diethyl-m-toluidine [for Biochemical Research]
    • 3-Methyl-N,N-diethylaniline
    • 3-Diethylaminotoluene
    • DMT
    • m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
    • 1-(Diethylamino)-3-methylbenzene
    • 3-(Diethylamino)-1-methylbenzene
    • 3-(Diethylamino)toluene
    • 3-(N,N-Diethylamino)toluene
    • N,N-Diethyl-m-methylaniline
    • NSC 96629
    • m-Methyl(diethylamino)benzene
    • m-Methyl-N,N-diethylaniline
    • N,N-二乙基间甲苯胺
    • Benzenamine, N,N-diethyl-3-methyl-
    • N,N-Diethyl-m-toluidinium ion
    • m-Toluidine, N,N-diethyl-
    • meta-Methyl(diethylamino)benzene
    • N,N-Diethyl-3-methylbenzenamine
    • CIPVVROJHKLHJI-UHFFFAOYSA-N
    • meta-Toluidine, N,N-d
    • 3-Methyl-N,N-diethylbenzenamine
    • ADAL1085203
    • EN300-20531
    • AI3-28462
    • SCHEMBL457496
    • Benzenamine,N-diethyl-3-methyl-
    • FT-0629480
    • n,n-diethyl-m-toluidin
    • meta-Toluidine, N,N-diethyl-
    • CHEMBL3561120
    • DTXCID5031183
    • N,N-diethyl-N-(3-methylphenyl)amine
    • UNII-E5635R949A
    • BS-18948
    • 91-67-8
    • meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
    • CS-W014316
    • D0532
    • Z104478590
    • W-100302
    • EINECS 202-089-3
    • E5635R949A
    • F16460
    • InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
    • N,N-Diethyl-m-toluidine, >=99.0% (GC)
    • NSC-96629
    • D3868
    • Tox21_304015
    • AKOS009031464
    • NCGC00357228-01
    • m-Toluidine,N-diethyl-
    • AC-11303
    • LS-28256
    • NSC96629
    • MFCD00035795
    • CAS-91-67-8
    • DTXSID1052610
    • m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethyl-3-methylbenzenamine (ACI)
    • aniline, N,N-diethyl-3-methyl-
    • NS00039404
    • MDL: MFCD00035795
    • نواة داخلي: 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
    • مفتاح Inchi: CIPVVROJHKLHJI-UHFFFAOYSA-N
    • ابتسامات: C1C=C(C)C=C(N(CC)CC)C=1

حساب السمة

  • نوعية دقيقة: 163.13600
  • النظائر كتلة واحدة: 163.1361
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 3
  • تعقيدات: 118
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • طوبولوجي سطح القطب: 3.2
  • tautomeric العد: nothing
  • إكسلوغ 3: 3.5

الخصائص التجريبية

  • اللون / الشكل: Colorless or light yellow liquid.
  • كثيف: 0.92
  • نقطة انصهار: 46.25°C (estimate)
  • نقطة الغليان: 107°C/11mmHg(lit.)
  • نقطة الوميض: 101 ºC
  • انكسار: 1.535-1.537
  • بسا: 3.24000
  • لوغب: 2.84120
  • الذوبان: It can be miscible with ethanol and ether.
  • الفيدرالية: 2744

N,N-Diethyl-m-toluidine أمن المعلومات

  • رمزي: GHS06 GHS09
  • حث:warning
  • إشارة عشوائية:Danger
  • وصف الخطر: H301,H311,H331,H411
  • تحذير: P261,P273,P280,P301+P310,P311
  • رقم نقل البضائع الخطرة:UN 1708 6.1/PG 2
  • WGK ألمانيا:2
  • رمز الفئة الخطرة: R20/21/22;R36/37/38
  • تعليمات السلامة: S24/25-S61-S45-S36/37-S28
  • رتكس:CX9869375
  • تحديد البضائع الخطرة: T N
  • ظروف التخزين:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • مصطلح خطر:R20/21/22; R36/37/38

N,N-Diethyl-m-toluidine بيانات الجمارك

  • رمز النظام المنسق:2921430090
  • بيانات الجمارك:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Diethyl-m-toluidine الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3868-5G
N,N-Diethyl-m-toluidine [for Biochemical Research]
91-67-8 >99.0%(GC)
5g
¥320.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69950-25g
N,N-Diethyl-3-methylaniline
91-67-8
25g
¥56.0 2021-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0532-25ml
N,N-Diethyl-m-toluidine
91-67-8 99.0%(GC&T)
25ml
¥150.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046709-1kg
N,N-Diethyl-3-methylaniline
91-67-8 95%
1kg
¥374.00 2024-04-25
Enamine
EN300-20531-0.25g
N,N-diethyl-3-methylaniline
91-67-8 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N69950-100g
N,N-Diethyl-3-methylaniline
91-67-8
100g
¥156.0 2021-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D140168-1g
N,N-Diethyl-m-toluidine
91-67-8 >99.0%(GC)
1g
¥29.00 2021-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3868-5g
N,N-Diethyl-m-toluidine
91-67-8 99.0%(GC)
5g
¥375.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
LV555-25ml
N,N-Diethyl-m-toluidine
91-67-8 99%
25ml
¥80.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3868-1g
N,N-Diethyl-m-toluidine
91-67-8 99.0%(GC)
1g
¥140.0 2022-06-10

N,N-Diethyl-m-toluidine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium
المراجع
Palladium-catalyzed aromatic amination of aryl halides by means of aminotin compounds
Kosugi, Masanori; et al, Nippon Kagaku Kaishi, 1985, (3), 547-51

طريقة الإنتاج 2

رد فعل الشرط
المراجع
Process for producing N,N-dialkyl derivatives of aniline and toluidines
, Hungary, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  rt; 50 °C
1.2 Reagents: Water
المراجع
Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source
Zhang, Lei; et al, Chemical Communications (Cambridge, 2012, 48(47), 5928-5930

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 90 °C
المراجع
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
المراجع
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts
, Federal Republic of Germany, , ,

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile ,  Water ;  0.8 h, rt
المراجع
Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles
Nacario, Ruel; et al, Organic Letters, 2005, 7(3), 471-474

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Tetrahydrofuran ,  Hexane ;  12 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
المراجع
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  CataCXium A Solvents: Toluene ;  20 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
المراجع
Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions
, China, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene
المراجع
A new improved catalyst for the palladium-catalyzed amination of aryl chlorides
Ehrentraut, Andreas; et al, Journal of Molecular Catalysis A: Chemical, 2002, 182, 182-183

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  50 °C
1.2 Reagents: Water
المراجع
Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water
Zhao, Dan; et al, RSC Advances, 2013, 3(26), 10272-10276

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
المراجع
Photochemical Cleavage of Benzylic C-N Bond To Release Amines
Wang, Pengfei; et al, Journal of Organic Chemistry, 2016, 81(15), 6195-6200

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Titania Solvents: Ethanol ;  4 h, 10 bar, 60 °C
2.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
المراجع
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

طريقة الإنتاج 14

رد فعل الشرط
1.1 Catalysts: Alumina ,  Nickel ,  Tin ;  1.5 MPa, 180 °C
المراجع
In-situ liquid-phase catalytic hydrogenation for N-alkylation
Luo, Zhi-wei; et al, Yingyong Huaxue, 2009, 26(10), 1169-1173

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
المراجع
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Xylene
المراجع
Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agent
Pop, I.; et al, Revue Roumaine de Chimie, 1988, 33(3), 283-90

طريقة الإنتاج 17

رد فعل الشرط
المراجع
Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols
, Germany, , ,

طريقة الإنتاج 18

رد فعل الشرط
1.1 Catalysts: Palladium, dichlorobis[tris(2-methylphenyl) phosphite-P]-, (SP-4-1)- Solvents: Toluene
المراجع
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

طريقة الإنتاج 19

رد فعل الشرط
المراجع
Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-Dialkylanilines
Saitoh, Terunobu; et al, Journal of Organic Chemistry, 2006, 71(17), 6414-6419

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
المراجع
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  36 h, 90 °C
المراجع
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Hydrogen ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium ,  Lipase CaLB (Candida antarctica) ;  12 h, 25 °C
المراجع
A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach
Ganesh, Krithika; et al, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  6 h, 140 °C
المراجع
Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations
Kleist, Wolfgang; et al, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ;  5 MPa, 503 K
المراجع
Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
Yang, Fang; et al, Wuli Huaxue Xuebao, 2012, 28(9), 2141-2147

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: Perchloric acid ,  Zinc chloride
1.2 -
المراجع
Highly selective method for the synthesis of substituted alkylpyridines
Dzhemilev, U. M.; et al, Izvestiya Akademii Nauk SSSR, 1988, (11), 2600-4

طريقة الإنتاج 26

رد فعل الشرط
المراجع
Photochemical reactions of substituted benzenes with aliphatic amines
Gilbert, Andrew; et al, Journal of the Chemical Society, 1981, (1), 295-302

N,N-Diethyl-m-toluidine Raw materials

N,N-Diethyl-m-toluidine Preparation Products

N,N-Diethyl-m-toluidine الوثائق ذات الصلة

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-67-8)N,N-Diethyl-m-toluidine
sfd6233
نقاء:99%
كمية:200KG
الأسعار ($):استفسار
Jiangsu Xinsu New Materials Co., Ltd
(CAS:91-67-8)
SFD1978
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار